3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline
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Overview
Description
3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline: is an organic compound that features a pyrrolidine ring attached to an aniline derivative. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the pyrrolidine ring, a common motif in many biologically active molecules, adds to its significance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline typically involves the following steps:
Starting Materials: The synthesis begins with 3-methyl-4-hydroxyaniline and 2-bromoethylpyrrolidine.
Etherification Reaction: The 3-methyl-4-hydroxyaniline undergoes an etherification reaction with 2-bromoethylpyrrolidine in the presence of a base such as potassium carbonate. This reaction forms the desired this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines or other reduced forms of the starting material.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology and Medicine:
Drug Development: The pyrrolidine ring is a common feature in many pharmacologically active compounds, making this compound a candidate for drug discovery and development.
Biological Studies: Used in studies to understand the interaction of pyrrolidine-containing compounds with biological targets.
Industry:
Material Science:
Agriculture: Could be explored for use in agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline is largely dependent on its interaction with biological targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or activating their function. The exact molecular targets and pathways would vary based on the specific application and biological context.
Comparison with Similar Compounds
- 4-[2-(1-Pyrrolidinyl)ethoxy]aniline
- 3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]benzoic acid hydrochloride
- 2-Chloro-4-[2-(pyrrolidin-1-yl)ethoxy]benzoic acid hydrochloride
Comparison:
- Structural Differences: While these compounds share the pyrrolidine ring and aniline or benzoic acid derivatives, the presence of different substituents (e.g., chloro, methyl) can significantly alter their chemical properties and biological activities.
- Uniqueness: 3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline is unique due to the specific positioning of the methyl group and the pyrrolidine ring, which can influence its reactivity and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-methyl-4-(2-pyrrolidin-1-ylethoxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11-10-12(14)4-5-13(11)16-9-8-15-6-2-3-7-15/h4-5,10H,2-3,6-9,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVGRSFQLBYLSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OCCN2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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